2,6-Dibromohexanoic acid
Overview
Description
2,6-Dibromohexanoic acid is an organic compound with the molecular formula C6H10Br2O2. It is a derivative of hexanoic acid, where two hydrogen atoms at the 2nd and 6th positions are replaced by bromine atoms. This compound is known for its significant reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromohexanoic acid can be synthesized through the bromination of hexanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or phosphorus pentachloride (PCl5). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the 2nd and 6th positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where hexanoic acid is fed into a reactor containing bromine and a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to hexanoic acid by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form hexanedioic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
- Substitution reactions yield various substituted hexanoic acids.
- Reduction reactions yield hexanoic acid.
- Oxidation reactions yield hexanedioic acid .
Scientific Research Applications
2,6-Dibromohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-dibromohexanoic acid involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 2,4-Dibromohexanoic acid
- 2,6-Dichlorohexanoic acid
- 2,6-Diiodohexanoic acid
Comparison: 2,6-Dibromohexanoic acid is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro and iodo analogs. Bromine atoms are less reactive than iodine but more reactive than chlorine, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,6-dibromohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULMCCESHRDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325553 | |
Record name | 2,6-dibromohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13137-43-4 | |
Record name | 13137-43-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dibromohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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